2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core substituted with a piperidine ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Thiophene Substitution: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a halogenated piperidine intermediate.
Sulfonamide Formation: The final step involves the reaction of the substituted piperidine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Various substituted benzenesulfonamides depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, 2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is studied for its potential as a therapeutic agent. It may exhibit activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural versatility.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and piperidine rings provide hydrophobic interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylbenzenesulfonamide: Lacks the piperidine and thiophene moieties, resulting in different biological activity.
N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide: Similar structure but without the dimethyl substitution on the benzene ring, which may affect its binding affinity and specificity.
Uniqueness
The unique combination of the dimethylbenzenesulfonamide core with the piperidine and thiophene rings in 2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-15-5-6-16(2)19(14-15)25(22,23)20-9-12-21-10-7-17(8-11-21)18-4-3-13-24-18/h3-6,13-14,17,20H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVIGHLQNKRXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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